molecular formula C19H20O6 B12546148 2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid CAS No. 143526-21-0

2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid

Cat. No.: B12546148
CAS No.: 143526-21-0
M. Wt: 344.4 g/mol
InChI Key: RMWDDTIZKSPAGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydroxybenzoic acid core with a butoxy group and a methylbenzoyl ester.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid typically involves multiple steps. One common method starts with the preparation of 4-methylbenzoic acid, which is then esterified with butanol to form 4-methylbenzoyl butyl ester. This intermediate is then reacted with 2-hydroxybenzoic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate esterification and condensation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Formation of 2-hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzaldehyde.

    Reduction: Formation of 2-hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzyl alcohol.

    Substitution: Formation of this compound derivatives with various substituents on the aromatic ring.

Scientific Research Applications

2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and ester groups play a crucial role in binding to these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes, thereby modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2-Hydroxy-4-methylbenzoic acid: A simpler analog with similar structural features but lacking the butoxy and ester groups.

    4-Methylsalicylic acid: Another analog with a similar core structure but different substituents.

    2-Hydroxy-4-methoxybenzoic acid: A compound with a methoxy group instead of the butoxy group.

Uniqueness

2-Hydroxy-4-{4-[(4-methylbenzoyl)oxy]butoxy}benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both hydroxy and ester groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound for research and industrial applications.

Properties

CAS No.

143526-21-0

Molecular Formula

C19H20O6

Molecular Weight

344.4 g/mol

IUPAC Name

2-hydroxy-4-[4-(4-methylbenzoyl)oxybutoxy]benzoic acid

InChI

InChI=1S/C19H20O6/c1-13-4-6-14(7-5-13)19(23)25-11-3-2-10-24-15-8-9-16(18(21)22)17(20)12-15/h4-9,12,20H,2-3,10-11H2,1H3,(H,21,22)

InChI Key

RMWDDTIZKSPAGI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OCCCCOC2=CC(=C(C=C2)C(=O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.